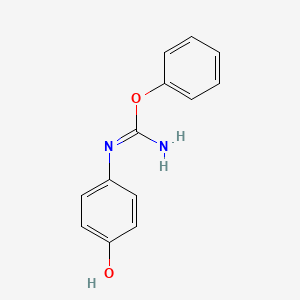
phenyl N'-(4-hydroxyphenyl)carbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N’-(4-hydroxyphenyl)carbamimidate is an organic compound with the molecular formula C_13H_12N_2O It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a carbamimidate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N’-(4-hydroxyphenyl)carbamimidate can be synthesized through the reaction of phenyl isocyanate with 4-hydroxyaniline under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of phenyl N’-(4-hydroxyphenyl)carbamimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl N’-(4-hydroxyphenyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbamimidate linkage can be reduced to form an amine derivative.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl N’-(4-hydroxyphenyl)carbamimidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of phenyl N’-(4-hydroxyphenyl)carbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Phenyl N’-(4-hydroxyphenyl)carbamimidate can be compared with similar compounds such as:
Phenyl N’-(4-methoxyphenyl)carbamimidate: Differing by the presence of a methoxy group instead of a hydroxy group, which affects its reactivity and biological activity.
Phenyl N’-(4-chlorophenyl)carbamimidate:
Phenyl N’-(4-nitrophenyl)carbamimidate: The nitro group significantly alters its electronic properties and reactivity.
Properties
CAS No. |
185145-38-4 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N'-(4-hydroxyphenyl)carbamimidate |
InChI |
InChI=1S/C13H12N2O2/c14-13(17-12-4-2-1-3-5-12)15-10-6-8-11(16)9-7-10/h1-9,16H,(H2,14,15) |
InChI Key |
CTSHHYFURXPRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



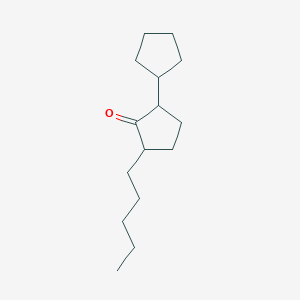
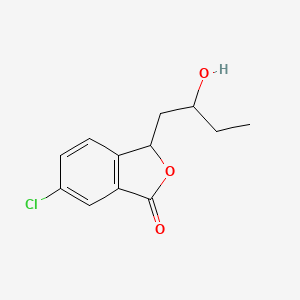
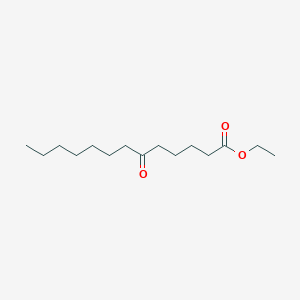
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
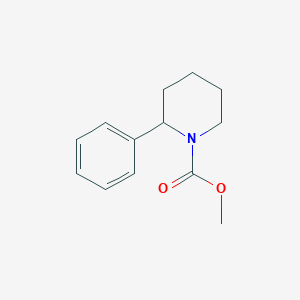

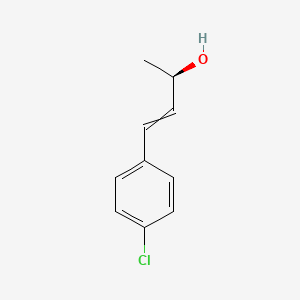
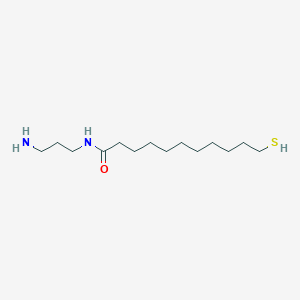
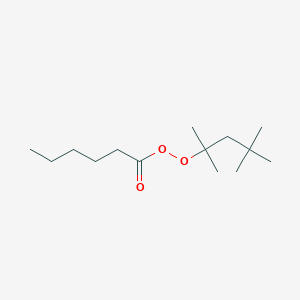
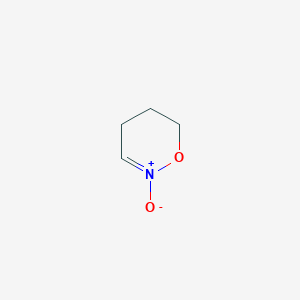
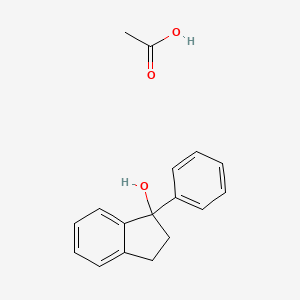
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
